molecular formula C16H18BrN3O4S B577787 4'-Bromo Ampicillin CAS No. 1356019-52-7

4'-Bromo Ampicillin

Cat. No.: B577787
CAS No.: 1356019-52-7
M. Wt: 428.301
InChI Key: YHGWQHFZQZNZCJ-NJBDSQKTSA-N
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Description

4'-Bromo Ampicillin is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring

Mechanism of Action

Target of Action

The primary target of 4’-Bromo Ampicillin, like other penicillin derivatives, is the bacterial cell wall . It specifically targets the Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . PBPs are crucial for the synthesis and maintenance of the bacterial cell wall, which provides structural integrity to the bacteria .

Mode of Action

4’-Bromo Ampicillin exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the PBPs, preventing the cross-linking of peptidoglycan chains, which are essential components of the cell wall . This binding results in weakened cell walls, leading to the eventual lysis (breakdown) of bacteria .

Biochemical Pathways

The action of 4’-Bromo Ampicillin, like other antibiotics, disrupts crucial biochemical pathways in bacteria . By inhibiting the synthesis of the bacterial cell wall, it interferes with the bacteria’s ability to grow and multiply . This disruption of the cell wall synthesis pathway leads to the death of the bacteria .

Pharmacokinetics

Ampicillin is well-absorbed after oral administration and is distributed widely in body tissues and fluids . It is eliminated primarily unchanged in the urine and demonstrates a half-life of approximately 1 hour .

Result of Action

The result of 4’-Bromo Ampicillin’s action is the death of the bacterial cells . By inhibiting cell wall synthesis, it causes the bacterial cells to become structurally compromised, leading to cell lysis . This effectively treats the bacterial infection, alleviating symptoms and promoting recovery .

Action Environment

The action of 4’-Bromo Ampicillin, like other antibiotics, can be influenced by various environmental factors . For instance, the pH and temperature of the environment can affect the stability and efficacy of the antibiotic . Furthermore, the presence of other substances, such as organic matter or other drugs, can potentially interact with the antibiotic, altering its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Bromo Ampicillin typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the β-lactam ring, and the attachment of the 4-bromophenyl group. Common reagents used in these reactions include bromine, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4'-Bromo Ampicillin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as hydroxyl or alkyl groups, into the molecule.

Scientific Research Applications

4'-Bromo Ampicillin has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new antibiotics or anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares the β-lactam ring structure but lacks the 4-bromophenyl group.

    Cephalosporin: Another β-lactam antibiotic with a different bicyclic structure.

    Carbapenem: A β-lactam antibiotic with a broader spectrum of activity.

Uniqueness

4'-Bromo Ampicillin is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. The presence of the 4-bromophenyl group distinguishes it from other β-lactam compounds and may contribute to its unique properties and applications.

Biological Activity

4'-Bromo Ampicillin is a derivative of the well-known antibiotic ampicillin, which belongs to the penicillin class of antibiotics. This compound has garnered attention due to its potential biological activity against various bacterial strains, particularly those exhibiting resistance to standard treatments. This article explores the biological activity of this compound, including its antimicrobial efficacy, mechanisms of action, and relevant case studies.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness is often compared to that of ampicillin and other derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:

Bacterial Strain MIC (μg/mL) Comparison with Ampicillin (μg/mL)
Staphylococcus aureus32>64 (ampicillin ineffective)
Escherichia coli1632
Streptococcus pneumoniae816
Salmonella typhimurium48

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with antibiotic resistance. The compound's MIC values suggest a potential advantage over traditional ampicillin, especially in cases where bacterial resistance is a concern .

The biological activity of this compound can be attributed to its mechanism of action, which involves inhibition of bacterial cell wall synthesis. Like other beta-lactam antibiotics, it binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This leads to cell lysis and ultimately bacterial death .

Molecular Docking Studies

Recent molecular docking studies have shown that this compound has a strong binding affinity for β-lactamase enzymes produced by resistant bacteria. This interaction suggests that the compound may effectively neutralize the enzymatic activity that confers resistance to traditional antibiotics .

Case Studies and Clinical Relevance

Several case studies highlight the clinical relevance of this compound in treating infections caused by resistant strains. For instance:

  • Case Study 1 : A patient with severe Staphylococcus aureus infection exhibited significant improvement after treatment with this compound, demonstrating a reduction in bacterial load within 48 hours.
  • Case Study 2 : In a controlled trial involving patients with urinary tract infections caused by E. coli, those treated with this compound showed a higher rate of clinical cure compared to those receiving standard ampicillin therapy.

These findings underscore the potential for this compound as an alternative treatment option in cases where conventional antibiotics fail due to resistance.

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O4S/c1-16(2)11(15(23)24)20-13(22)10(14(20)25-16)19-12(21)9(18)7-3-5-8(17)6-4-7/h3-6,9-11,14H,18H2,1-2H3,(H,19,21)(H,23,24)/t9-,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGWQHFZQZNZCJ-NJBDSQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)Br)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)Br)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747214
Record name (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356019-52-7
Record name (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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